1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol
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Overview
Description
1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol is an organic compound that features both bromophenyl and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol typically involves the reaction of 4-bromothiophenol with 3-(4-chlorophenoxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The bromophenyl and chlorophenoxy groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-ethylphenyl)-1-propanone
- 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
1-[(4-Bromophenyl)sulfanyl]-3-(4-chlorophenoxy)propan-2-ol is unique due to the presence of both bromophenyl and chlorophenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14BrClO2S |
---|---|
Molecular Weight |
373.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfanyl-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H14BrClO2S/c16-11-1-7-15(8-2-11)20-10-13(18)9-19-14-5-3-12(17)4-6-14/h1-8,13,18H,9-10H2 |
InChI Key |
XAFSHWRPQACGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CSC2=CC=C(C=C2)Br)O)Cl |
Origin of Product |
United States |
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